- A Lacunary Polyoxovanadate Precursor and Transition-Metal-Sandwiched Derivatives for Catalytic Oxidation of Sulfides, Chemistry - A European Journal, 2020, 26(40), 8760-8766

Cas no 934-71-4 (1-Bromo-4-(methylsulfinyl)benzene)

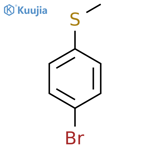

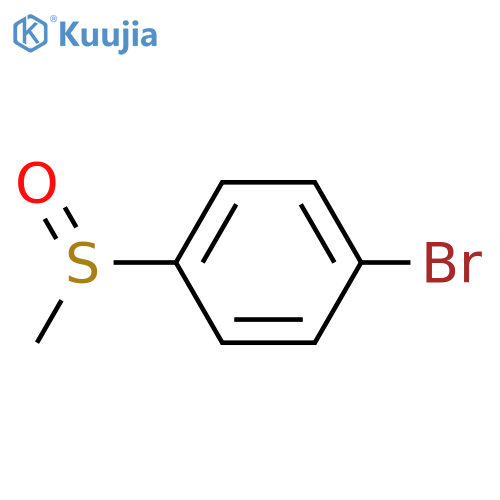

934-71-4 structure

Produktname:1-Bromo-4-(methylsulfinyl)benzene

1-Bromo-4-(methylsulfinyl)benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Bromo-4-(methylsulfinyl)benzene

- 1-bromo-4-methylsulfinylbenzene

- Benzene,1-bromo-4-(methylsulfinyl)-

- 1-bromo-4-methanesulfinylbenzene

- 1-bromo-4-methylsulfinyl-benzene

- 4-BrC6H4SOMe

- 4-bromo-(methylsulfinyl)benzene

- 4-Bromophenyl methyl sulphoxide

- 4-Bromophenylmethylsulfoxide

- 4-bromophenylsulfinylmethane

- Methyl 4-bromophenyl sulfoxide

- p-BrC6H4S(O)Me

- p-BrPhS(O)Me

- 4-Bromo(methylsulfinyl)benzene

- Methyl p-bromophenyl sulfoxide

- [(4-Bromophenyl)sulfinyl]methane

- p-Bromophenyl methyl sulfoxide

- 4-Bromophenyl methyl sulfoxide

- Benzene, 1-bromo-4-(methylsulfinyl)-

- 1-Brom-4-methansulfinylbenzen

- Methyl (4-bromophenyl) sulfoxide

- MPOPDYTWAYBUOD-UHFFFAOYSA-N

- 1-bromo-4-methanesulfinyl-Benzene

- 1-Bromo-4-(met

- 1-Bromo-4-(methylsulfinyl)benzene (ACI)

- Sulfoxide, p-bromophenyl methyl (7CI, 8CI)

- (±)-4-(Bromophenyl) methyl sulfoxide

- (±)-p-Bromophenyl methyl sulfoxide

- AKOS015835621

- 1-Bromo-4-(methylsulphinyl)benzene

- SCHEMBL2575115

- A12944

- DTXSID90918463

- 934-71-4

- J-620020

- SY253160

- PS-4871

- MFCD00159074

- 1-Bromo-4-(methanesulfinyl)benzene

- DB-005709

- CS-0096007

- 1-BROMO-4-(METHYLSULPHINYL)BENZENE 97

-

- MDL: MFCD00159074

- Inchi: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3

- InChI-Schlüssel: MPOPDYTWAYBUOD-UHFFFAOYSA-N

- Lächelt: O=S(C)C1C=CC(Br)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 217.94000

- Monoisotopenmasse: 217.94

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 130

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.7

- Topologische Polaroberfläche: 36.3

Experimentelle Eigenschaften

- Dichte: 1.68

- Schmelzpunkt: 86-87 ºC

- Siedepunkt: 319.4°C at 760 mmHg

- Flammpunkt: 147°C

- Brechungsindex: 1.659

- PSA: 36.28000

- LogP: 3.05220

1-Bromo-4-(methylsulfinyl)benzene Sicherheitsinformationen

- Gefahrenhinweis: Irritant/Keep Cold

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Sealed in dry,2-8°C

1-Bromo-4-(methylsulfinyl)benzene Zolldaten

- HS-CODE:2930909090

- Zolldaten:

China Zollkodex:

2930909090Übersicht:

299090990. Andere organische Schwefelverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

299090990. andere Schwefelorganische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

1-Bromo-4-(methylsulfinyl)benzene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A261156-25g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 25g |

$418.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166647-1g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 1g |

¥198.00 | 2024-04-24 | |

| Apollo Scientific | OR3341-250mg |

4-Bromophenyl methyl sulphoxide |

934-71-4 | 98% | 250mg |

£15.00 | 2025-02-19 | |

| Ambeed | A261156-250mg |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 250mg |

$10.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-AT228-200mg |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 200mg |

238.0CNY | 2021-08-04 | |

| Alichem | A019087668-5g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 95% | 5g |

$836.16 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166647-100mg |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 100mg |

¥ŰŰœ | 2023-07-25 | |

| eNovation Chemicals LLC | D749449-5g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 97% | 5g |

$120 | 2024-06-07 | |

| Chemenu | CM344428-25g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 95%+ | 25g |

$686 | 2022-05-27 | |

| eNovation Chemicals LLC | D749449-25g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 97% | 25g |

$290 | 2024-06-07 |

1-Bromo-4-(methylsulfinyl)benzene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadate(14-), triaconta-μ-oxooctadecaoxobis[μ10-[selenato(2-)-κO:κO:κO:κO′:κO′:… Solvents: Methanol ; 60 min, 25 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Ruthenium(2+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, 1,1,1-trifluorometha… , 2865164-71-0 Solvents: Acetonitrile ; 1 h, rt

Referenz

- Lanthanide-Anderson Polyoxometalates Frameworks: Efficient Sulfide Photooxidation, Inorganic Chemistry, 2022, 61(49), 20080-20086

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ; 8 h, 25 °C

Referenz

- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxides, Organic & Biomolecular Chemistry, 2017, 15(12), 2647-2654

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ; 5 h, rt

Referenz

- Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide, Synthetic Metals, 2017, 233, 63-73

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 0 °C; overnight, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide ; basified

1.2 Reagents: Sodium hydroxide ; basified

Referenz

- Highly functional group tolerant, (E)-selective transfer semihydrogenation of alkynes catalyzed by iridium complex bearing unsymmetrical ferrocene-based phosphine ligand, ChemRxiv, 2021, 1, 1-15

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C

Referenz

- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate, Applied Catalysis, 2014, 478, 275-282

Herstellungsverfahren 7

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 0 °C; overnight, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C

Referenz

- Ligand-to-metal ratio controls stereoselectivity: Highly functional-group-tolerant, iridium-based, (E)-selective alkyne transfer semihydrogenation, Chem Catalysis, 2022, 2(6), 1346-1361

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Toluene 2,4-diisocyanate (functionalized TiO2 nanoparticles immobilized on deep eutectic solvent) ; 80 min, rt

Referenz

- Deep eutectic solvent-assisted synthesis of highly efficient nanocatalyst (n-TiO2@TDI@DES (ZnCl2:urea)) for chemoselective oxidation of sulfides to sulfoxides, Applied Organometallic Chemistry, 2021, 35(3),

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Palladium Solvents: Methanol , Water ; 16 h, 60 °C

Referenz

- Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfides, Organic & Biomolecular Chemistry, 2019, 17(11), 3048-3055

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 9H-Fluoren-9-one, 2,7-di-9H-carbazol-9-yl-, polymer with dimethoxymethane Solvents: Methanol , Acetonitrile ; 20 h, 1 atm, 25 °C

Referenz

- Robust porous organic polymers as efficient heterogeneous organo-photocatalysts for aerobic oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(18), 8697-8704

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol , Chloroform ; 5 h, rt

Referenz

- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymers, Chemical Communications (Cambridge, 2018, 54(92), 13002-13005

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Chloroform

Referenz

- Oxorhenium(V) Dithiolates Catalyze the Oxidation by tert-Butyl Hydroperoxide of Sulfoxides and Sulfides, Including 4,6-Dimethyldibenzothiophene, Inorganic Chemistry, 2002, 41(5), 1272-1280

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ; 50 min, 50 °C

Referenz

- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation Activity, Inorganic Chemistry, 2023, 62(33), 13221-13229

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) ; 210 min, rt

Referenz

- Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled

Referenz

- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate, Journal of the American Chemical Society, 2010, 132(33), 11446-11448

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: 1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone Solvents: Dichloromethane , Water ; 30 min, rt

Referenz

- Alloxan-Catalyzed Biomimetic Oxidations with Hydrogen Peroxide or Molecular Oxygen, ACS Catalysis, 2020, 10(1), 245-252

Herstellungsverfahren 18

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 min, rt; 60 min, rt

Referenz

- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides, Journal of Organic Chemistry, 2022, 87(21), 14016-14025

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Boronic acid, B,B′-1,4-phenylenebis-, polymer with 1,3,6,8-tetrabromopyrene Solvents: Acetonitrile ; 12 h, rt

Referenz

- Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesis, Science Bulletin, 2022, 67(1), 61-70

1-Bromo-4-(methylsulfinyl)benzene Raw materials

1-Bromo-4-(methylsulfinyl)benzene Preparation Products

1-Bromo-4-(methylsulfinyl)benzene Verwandte Literatur

-

Gang Hu,Jiaxi Xu,Pingfan Li Org. Biomol. Chem. 2018 16 4151

-

Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293

-

Wen Dai,Guosong Li,Lianyue Wang,Bo Chen,Sensen Shang,Ying Lv,Shuang Gao RSC Adv. 2014 4 46545

-

4. Cooperativity and steric hindrance: important factors in the binding of α-cyclodextrin with para-substituted aryl alkyl sulfides, sulfoxides and sulfonesD. Martin Davies,Michael E. Deary J. Chem. Soc. Perkin Trans. 2 1995 1287

-

Yanxin Wang,Kaiyue Yao,Duanjian Tao,Nian Xiang,Wei Wang,Zehui Zhang React. Chem. Eng. 2021 6 1475

934-71-4 (1-Bromo-4-(methylsulfinyl)benzene) Verwandte Produkte

- 851269-50-6(4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline)

- 2229107-43-9(2-(3-bromoprop-1-en-2-yl)-4-fluoro-1,3-dimethoxybenzene)

- 17223-86-8(9H-Carbazol-9-amine,hydrochloride (1:1))

- 1804835-79-7(3-(Bromomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2137777-39-8(Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)-, chloromethyl ester)

- 926209-14-5(7-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid)

- 505-52-2(1,11-Undecanedicarboxylic Acid)

- 2680868-70-4(Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate)

- 2228618-84-4(3-5-(methoxycarbonyl)thiophen-2-yl-2-methylpropanoic acid)

- 955254-87-2(N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:934-71-4)1-Bromo-4-(methylsulfinyl)benzene

Reinheit:99%

Menge:25g

Preis ($):392.0